molecular formula C5H8N2O2S B6592383 (4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid CAS No. 19951-23-6

(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid

Cat. No. B6592383
CAS RN: 19951-23-6
M. Wt: 160.20 g/mol
InChI Key: MXQQZVRKFFMIKG-UHFFFAOYSA-N
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Description

“(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid” is a compound with the molecular formula C5H8N2O2S and a molecular weight of 160.2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazole derivatives has been reported in various studies . For instance, one study reported the unexpected synthesis of 4-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)butyl hydrogen sulfite (DISBHS) from the reaction of imidazolidine-2-thione and 1,4-butane sultone in acetonitrile at reflux conditions .


Molecular Structure Analysis

The molecular structure of “(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid” includes an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Imidazole derivatives have been used in various chemical reactions due to their broad range of chemical and biological properties . For example, DISBHS was used as an efficient catalyst for the synthesis of diverse pyrazolophthalazines from the one-pot three-component condensation reaction of phthalhydrazide, malononitrile, and aldehydes under mild conditions .


Physical And Chemical Properties Analysis

“(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid” is a solid compound with a molecular weight of 160.2 . More specific physical and chemical properties such as density, melting point, and boiling point were not found in the retrieved papers.

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

Research has shown that derivatives of (4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid exhibit anti-inflammatory activities. For instance, the synthesis of 6,7-dialkoxy-2-arylmethylidene-2,3-dihydrobenzo[4,5]imidazo[2,1-b][1,3]thiazol-3-ones from 2-(5,6-dialkoxy-1H-benzo[d]imidazol-2-ylsulfanyl)acetic acids demonstrated significant anti-inflammatory properties (Labanauskas et al., 2000).

Novel Syntheses and Molecular Rearrangements

Further studies include the molecular rearrangement of 1-substituted 9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones to new indole and imidazolinone derivatives, demonstrating the versatility of (4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid derivatives in chemical synthesis (Klásek et al., 2007).

Organocatalytic Applications

The compound has also been used in organocatalysis. Imidazol-1-yl-acetic acid, a derivative, served as an efficient and recyclable green bifunctional organocatalyst for the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions, highlighting its potential in green chemistry applications (Nazari et al., 2014).

Synthesis and Characterization of Derivatives

Additional research has focused on the synthesis and characterization of various imidazol-derived compounds, exploring their structures, properties, and potential applications in material science and medicinal chemistry. For example, the synthesis of imidazole-4,5-diacylhydrazones from imidazole-4,5-dicarboxylic acid has been reported, with the compounds characterized by various spectroscopic methods, highlighting the compound's utility in creating novel chemical entities (Jiang-ke, 2002).

properties

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S/c8-4(9)3-10-5-6-1-2-7-5/h1-3H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQQZVRKFFMIKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetic acid

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